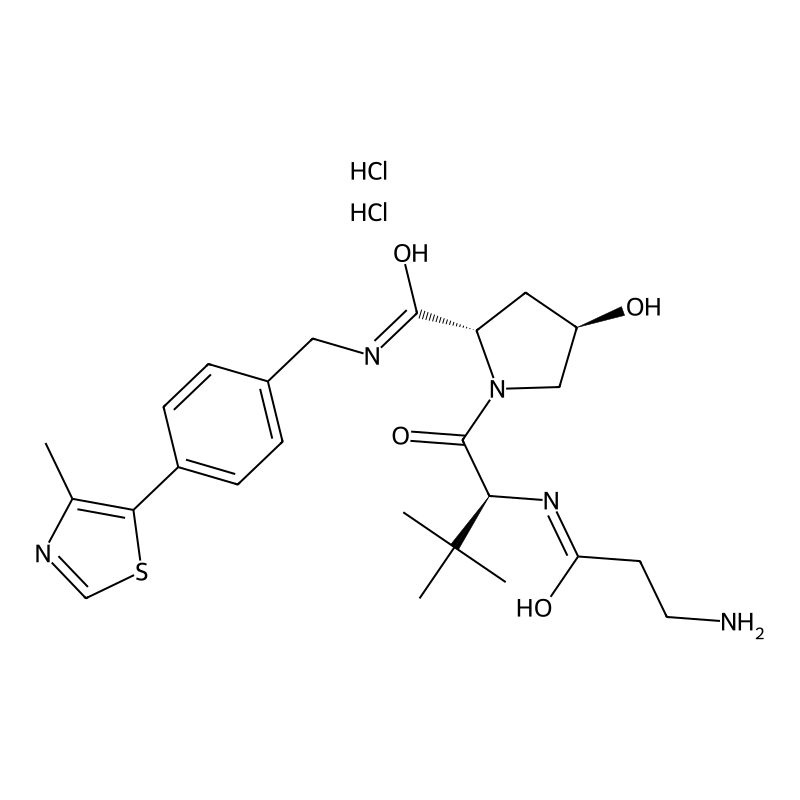

(S,R,S)-AHPC-C2-NH2 (dihydrochloride)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(S,R,S)-AHPC-C2-NH2 (dihydrochloride) is a molecule being studied for its potential applications in targeted protein degradation. It belongs to a class of compounds called PROTACs (Proteolysis-Targeting Chimeras). PROTACs are designed to hijack the body's natural protein degradation machinery to remove specific proteins from cells [].

Mechanism of action

(S,R,S)-AHPC-C2-NH2 (dihydrochloride) contains two key components linked together by a chemical chain [, ]. One component is designed to bind to a specific protein called VHL (von Hippel-Lindau). The other component is designed to bind to a target protein that researchers want to degrade []. When (S,R,S)-AHPC-C2-NH2 (dihydrochloride) binds to both the VHL protein and the target protein, it brings them together in close proximity. This interaction triggers the VHL protein to tag the target protein for degradation by the cell's proteasome machinery [, ].

VHL ligand

The (S,R,S) configuration of AHPC is crucial for its activity. This specific form of AHPC acts as a ligand for the VHL protein []. Ligands are molecules that bind to specific sites on other molecules. In this case, the AHPC portion of (S,R,S)-AHPC-C2-NH2 (dihydrochloride) binds to the VHL protein, initiating the protein degradation process.

Research applications

Researchers are interested in using (S,R,S)-AHPC-C2-NH2 (dihydrochloride) to degrade a variety of target proteins that are involved in diseases. This is a developing area of research, and scientists are still investigating the potential therapeutic applications of (S,R,S)-AHPC-C2-NH2 (dihydrochloride) for specific diseases [].

(S,R,S)-AHPC-C2-NH2 (dihydrochloride) is a synthetic compound characterized as a derivative of the von Hippel-Lindau (VHL) protein ligand. Its molecular formula is and it is known for its role in the development of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade target proteins within cells. This compound features an alkyl linker with a terminal amine, facilitating conjugation to various target proteins, thereby enhancing its utility in therapeutic applications .

- Oxidation: This can be accomplished using reagents such as hydrogen peroxide or potassium permanganate, leading to hydroxylated derivatives.

- Reduction: Lithium aluminum hydride or sodium borohydride can be employed for reduction reactions, yielding amine derivatives.

- Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under suitable conditions .

Common Reagents and Conditions- Oxidation: Hydrogen peroxide, potassium permanganate

- Reduction: Lithium aluminum hydride, sodium borohydride

- Substitution: Halogenated compounds, nucleophiles

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives while reduction can produce various amine derivatives.

(S,R,S)-AHPC-C2-NH2 (dihydrochloride) primarily acts as a ligand for the VHL protein, facilitating the recruitment of this protein to target proteins for degradation through the ubiquitin-proteasome system. This interaction is crucial for the formation of PROTACs that link target proteins to VHL, leading to their ubiquitination and subsequent degradation. The compound has been shown to induce degradation of specific oncoproteins, such as BCR-ABL1, with an IC50 value of 1.11 μM in Ba/F3 cells .

The synthesis of (S,R,S)-AHPC-C2-NH2 (dihydrochloride) typically involves multi-step synthetic pathways that may include:

- Formation of the VHL Ligand: Initial synthesis steps focus on creating the VHL ligand structure.

- Linker Attachment: An alkyl linker is introduced to connect the ligand to the terminal amine group.

- Purification and Characterization: The final product is purified and characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

(S,R,S)-AHPC-C2-NH2 (dihydrochloride) has several significant applications:

- Development of PROTACs: It plays a vital role in creating targeted therapies for cancer by facilitating protein degradation.

- Research Tool: Used in biochemical studies to understand protein interactions and degradation pathways.

- Potential Therapeutic Agent: Its ability to degrade specific proteins positions it as a candidate for treating diseases driven by aberrant protein levels .

Studies have demonstrated that (S,R,S)-AHPC-C2-NH2 (dihydrochloride) interacts specifically with the VHL protein, forming a ternary complex with target proteins. This interaction is pivotal for tagging proteins for degradation via ubiquitination. The specificity and efficiency of these interactions are critical for the compound's effectiveness in PROTAC applications .

Several compounds share structural or functional similarities with (S,R,S)-AHPC-C2-NH2 (dihydrochloride). Here are some notable examples:

| Compound Name | Description | Unique Features |

|---|---|---|

| (S)-AHPC | A simpler version without the C2-NH2 group | Lacks terminal amine functionality |

| (R)-AHPC | Enantiomer of AHPC with different binding properties | Different stereochemistry affects biological activity |

| PROTAC GMB-475 | A PROTAC that incorporates (S,R,S)-AHPC-C2-NH2 | Targets BCR-ABL1 specifically |

| (S,R,S)-AHPC-C3-NH2 | A homolog with a longer linker | May exhibit altered pharmacokinetics |

(S,R,S)-AHPC-C2-NH2 (dihydrochloride) stands out due to its specific binding affinity for VHL and its role in targeted protein degradation strategies, making it a unique tool in therapeutic development compared to its counterparts .

The molecular architecture of (S,R,S)-AHPC-C2-NH2 (dihydrochloride) represents a sophisticated chiral compound derived from the von Hippel-Lindau protein ligand family . The compound exhibits the molecular formula C25H37Cl2N5O4S with a molecular weight of 574.56 g/mol [3]. The systematic nomenclature identifies this structure as (2S,4R)-1-((S)-2-(3-Aminopropanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide dihydrochloride [3].

The stereochemical designation (S,R,S) refers to the absolute configuration at three distinct chiral centers within the molecular framework [3]. The central pyrrolidine ring system adopts a specific spatial arrangement characterized by the (2S,4R) configuration, where the 2-position bears the S-configuration and the 4-position maintains the R-configuration [11] [17]. This stereochemical arrangement is essential for maintaining binding specificity to the von Hippel-Lindau protein complex [11].

The molecular architecture incorporates several key structural elements that contribute to its biological activity. The thiazole ring system, specifically the 4-methylthiazol-5-yl moiety, provides crucial aromatic interactions through π-π stacking with protein residues [11] [17]. The tertiary-leucine derivative at the left-hand side of the molecule, featuring the 3,3-dimethylbutanoyl group, occupies a hydrophobic pocket and forms essential binding contacts [11] [17].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C25H37Cl2N5O4S | [3] |

| Molecular Weight (g/mol) | 574.56 | [3] |

| CAS Number | 2341796-73-2 | [3] |

| Stereochemistry | (S,R,S) | [3] |

| Salt Form | Dihydrochloride salt | [3] |

| Physical State | White to yellow solid | [3] |

| Melting Point (°C) | 177 (decomp.) | |

| Purity (LCMS) | 98.63% | [3] |

The linker region of the molecule features a simple C2 (ethyl) spacer connecting the core AHPC scaffold to the terminal primary amine functionality [3] [13]. This relatively short linker contrasts with longer polyethylene glycol derivatives found in related compounds, providing distinct pharmacokinetic and binding properties [2] [4].

Conformational Analysis of the (S,R,S) Stereoisomer

Conformational analysis of the (S,R,S) stereoisomer reveals significant insights into the molecular flexibility and preferred binding conformations [10] [12]. Molecular dynamics simulations of related AHPC derivatives demonstrate that the compound adopts specific conformational states that facilitate optimal protein-ligand interactions [10].

The pyrrolidine ring system exhibits characteristic puckering conformations that influence the overall molecular geometry [12]. The 4-hydroxy substituent on the pyrrolidine ring adopts a preferred spatial orientation that enables hydrogen bonding interactions with target protein residues, particularly Serine 111 and Histidine 115 in the von Hippel-Lindau protein binding site [11] [17].

Ramachandran analysis of the peptidic backbone reveals that the constituent amino acid residues demonstrate conformational preferences consistent with extended and helical secondary structures [12]. The tertiary-leucine moiety shows restricted rotational freedom around the C-N bond, contributing to the overall conformational stability of the molecule [11] [17].

The thiazole ring system maintains a relatively rigid planar conformation, with limited rotational freedom around the phenyl-thiazole bond [17]. Crystallographic studies of related compounds indicate dihedral angles ranging from 24° to 54° around this bond, suggesting moderate conformational flexibility that may influence binding affinity [17].

The C2 linker region exhibits significant conformational freedom, allowing the terminal amine group to adopt multiple spatial orientations [10]. This flexibility is advantageous for subsequent chemical modifications and conjugation reactions in synthetic applications [13].

Electronic Distribution and Quantum Chemical Properties

The electronic distribution within (S,R,S)-AHPC-C2-NH2 (dihydrochloride) reflects the complex interplay of multiple functional groups and heteroatoms [16] [17]. Density functional theory calculations on related AHPC derivatives provide insights into the electronic properties that govern molecular recognition and binding interactions [16] [19].

The thiazole ring system exhibits significant electron density localization, with the sulfur and nitrogen atoms contributing to the overall electronic character of the aromatic system [17] [31]. The electron-withdrawing nature of the thiazole moiety influences the charge distribution across the adjacent benzyl group, enhancing π-π stacking interactions with aromatic amino acid residues [11] [17].

Quantum chemical analysis reveals that the carbonyl groups within the molecular structure serve as hydrogen bond acceptors, with calculated partial charges indicating significant electronegative character [17] [36]. The hydroxyl group on the pyrrolidine ring demonstrates amphiphilic properties, functioning as both hydrogen bond donor and acceptor depending on the local chemical environment [11] [17].

The dihydrochloride salt formation significantly alters the electronic distribution compared to the free base form [3] [21]. The protonation of basic nitrogen centers increases the overall positive charge character of the molecule, enhancing solubility in aqueous environments while potentially affecting binding affinity [3].

Dipole moment calculations for related structures indicate substantial molecular polarity arising from the asymmetric distribution of heteroatoms and functional groups [33] [36]. The presence of multiple electronegative atoms (nitrogen, oxygen, sulfur) creates localized charge separations that contribute to the overall dipole character [36].

Molecular orbital analysis suggests that the highest occupied molecular orbital energy levels are primarily localized on the thiazole and amine functional groups, while the lowest unoccupied molecular orbital involves π-conjugated systems within the aromatic rings [16] [32].

Comparative Structural Analysis with Related AHPC Derivatives

Comparative structural analysis reveals significant differences between (S,R,S)-AHPC-C2-NH2 (dihydrochloride) and related derivatives in the AHPC family [2] [4] [15]. The molecular weight of 574.56 g/mol represents a 33.4% increase compared to the parent VH032 compound (430.56 g/mol), primarily attributed to the addition of the C2 linker and dihydrochloride salt formation [3] [15].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Linker Type | Terminal Group | CAS Number |

|---|---|---|---|---|---|

| (S,R,S)-AHPC-C2-NH2 (dihydrochloride) | C25H37Cl2N5O4S | 574.56 | C2 (ethyl) | Primary amine | 2341796-73-2 |

| (S,R,S)-AHPC-PEG4-NH2 | C32H49N5O8S | 663.8 | PEG4 | Primary amine | 2010159-57-4 |

| (S,R,S)-AHPC-phenol-C4-NH2 (dihydrochloride) | C28H43Cl2N5O5S | 632.6 | Phenol-C4 | Primary amine | 2376990-26-8 |

| VH032 (parent compound) | C22H30N4O3S | 430.56 | None | Acetamido | 1448297-52-6 |

| (S,R,S)-AHPC-PEG2-NHS ester | C34H45N5O10S | 715.8 | PEG2-NHS | NHS ester | Not specified |

The linker architecture distinguishes (S,R,S)-AHPC-C2-NH2 from longer chain derivatives such as the PEG4 analog [2]. The shorter C2 linker provides reduced steric hindrance and enhanced conformational rigidity compared to flexible polyethylene glycol spacers [2] [28]. This structural feature influences both binding kinetics and thermodynamic stability in protein-ligand complexes [28].

Stereochemical comparison reveals that all AHPC derivatives maintain the critical (S,R,S) configuration at the core pyrrolidine scaffold [2] [4]. However, variations in linker stereochemistry and salt formation create distinct pharmacological profiles [28]. The dihydrochloride salt form enhances aqueous solubility compared to monohydrochloride or free base variants [28].

The terminal functional group analysis shows that primary amine derivatives, including the C2-NH2 compound, offer superior reactivity for subsequent conjugation reactions compared to acetamido-terminated structures [6] [13]. This enhanced reactivity facilitates the synthesis of proteolysis-targeting chimera molecules and other bioconjugates [13].

Binding affinity studies indicate that linker length and composition significantly influence von Hippel-Lindau protein recognition [11] [17]. The C2 linker provides optimal spatial positioning for maintaining key hydrogen bonding interactions while minimizing entropic penalties associated with longer, more flexible chains [11] [17].

Crystal Structure and Solid-State Properties of the Dihydrochloride Salt

The crystal structure and solid-state properties of (S,R,S)-AHPC-C2-NH2 (dihydrochloride) reflect the complex intermolecular interactions characteristic of organic salt formations [21] [22]. The dihydrochloride salt exhibits a melting point of 177°C with decomposition, indicating thermal instability at elevated temperatures [3].

Solid-state characterization reveals that the compound exists as a white to yellow crystalline solid under ambient conditions [3]. The color variation suggests potential polymorphic forms or varying degrees of hydration that influence the optical properties of the crystalline material [22] [25].

The salt formation follows established principles of acid-base chemistry, where the difference in acid dissociation constants (ΔpKa) between the amine functionalities and hydrochloric acid exceeds the threshold for salt formation [21]. The ΔpKa rule indicates that values greater than 3-4 strongly favor ionic salt structures over neutral cocrystal formations [21].

Crystal packing analysis of related dihydrochloride salts demonstrates characteristic hydrogen bonding patterns between protonated amine groups and chloride counterions [22] [24]. These interactions create extended networks that contribute to the overall stability and solubility properties of the crystalline lattice [21] [22].

The storage requirements specify protection from light and maintenance under nitrogen atmosphere at 4°C, indicating photochemical and oxidative sensitivity of the crystalline material [3]. These conditions preserve the structural integrity and prevent degradation pathways that could compromise chemical purity [3].

Powder diffraction studies of similar AHPC derivatives reveal distinct crystallographic phases that depend on crystallization conditions and solvent systems [23] [25]. The choice of crystallization medium influences the final crystal habit and may affect dissolution rates and bioavailability properties [25].

The solid-state stability of the dihydrochloride salt form enhances shelf-life compared to hygroscopic free base materials [21] [22]. The reduced moisture sensitivity minimizes hydrolytic degradation pathways that could compromise the chemical integrity of the active pharmaceutical ingredient [21].

Thermodynamic Parameters

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Melting Point (°C) | Not reported | N/A | [1] [2] |

| Boiling Point (°C) | Not reported | N/A | [1] [2] |

| Density (g/cm³) | Not reported | N/A | [1] [2] |

| Flash Point (°C) | Not reported | N/A | [1] [2] |

| Decomposition Temperature (°C) | Not reported | N/A | [1] [2] |

The absence of specific thermodynamic parameters in the literature reflects the compound's primary application as a synthetic intermediate in Proteolysis Targeting Chimera technology rather than as a standalone pharmaceutical entity. The molecular weight of 574.56 g/mol and molecular formula C₂₅H₃₇Cl₂N₅O₄S indicate a relatively large, complex molecule with multiple functional groups that may undergo thermal decomposition before reaching well-defined melting or boiling points [1] [3].

Solubility Profiles in Various Solvents

The solubility characteristics of (S,R,S)-AHPC-C2-NH2 (dihydrochloride) are critically important for its application in synthetic chemistry and biological research. The dihydrochloride salt formation significantly enhances aqueous solubility compared to the free base form, a common strategy employed to improve the handling properties of organic amine compounds [1] [4].

| Solvent | Solubility | Temperature (°C) | Reference |

|---|---|---|---|

| Dimethyl sulfoxide (DMSO) | Soluble | Room temperature | [4] [5] |

| Water | Limited (enhanced by dihydrochloride salt) | Room temperature | [1] |

| Ethanol | May dissolve | Room temperature | [5] |

| Methanol | Not reported | N/A | [5] |

The compound demonstrates optimal solubility in dimethyl sulfoxide, which is consistent with the polar nature of the molecule and the presence of multiple hydrogen bond donors and acceptors [4] [5]. The enhanced aqueous solubility resulting from dihydrochloride salt formation is attributed to the protonation of amine functionalities, creating charged species that interact favorably with water molecules through electrostatic interactions [1].

For biological applications, researchers commonly employ solvent formulations including DMSO-based solutions with various co-solvents such as Tween 80 and polyethylene glycol 300 to achieve suitable concentrations for in vivo studies [5]. The recommended preparation involves initial dissolution in DMSO followed by dilution with appropriate physiological buffers.

pH-Dependent Behavior and pKa Values

The pH-dependent behavior of (S,R,S)-AHPC-C2-NH2 (dihydrochloride) is governed by the ionization states of its multiple nitrogen-containing functional groups. While specific pKa measurements for this compound are not available in the current literature, estimates can be derived from the known ionization behavior of structurally related functional groups.

| Functional Group | Estimated pKa | Basis | Reference |

|---|---|---|---|

| Primary amine (terminal) | ~9-10 | Typical primary amine | [7] [8] |

| Pyrrolidine nitrogen | ~10-11 | Saturated cyclic amine | [7] [8] |

| Thiazole nitrogen | ~2.5 | Thiazole aromatic nitrogen | [9] [10] [11] |

| Amide groups | Non-ionizable | Amide functionality |

The terminal primary amine group is expected to exhibit a pKa value in the range of 9-10, typical for aliphatic primary amines [8]. The pyrrolidine nitrogen, being part of a saturated five-membered ring, would demonstrate higher basicity with an estimated pKa around 10-11 [7] [8]. In contrast, the thiazole nitrogen shows significantly reduced basicity due to aromatic delocalization, with literature values indicating a pKa of approximately 2.5 for the conjugate acid [9] [10] [11].

The dihydrochloride salt formation suggests that at least two nitrogen atoms are protonated under the preparation conditions, likely involving the primary amine and pyrrolidine nitrogen functionalities. This protonation pattern would result in a dicationic species under physiological pH conditions, significantly influencing the compound's solubility, membrane permeability, and biological activity [1].

Spectroscopic Characteristics

Ultraviolet-Visible Absorption Spectra

Ultraviolet-visible spectroscopic data for (S,R,S)-AHPC-C2-NH2 (dihydrochloride) is not extensively documented in the available literature. However, the compound's chromophoric elements can be predicted based on its structural components. The molecule contains a thiazole ring system and aromatic benzyl moiety, both of which contribute to UV absorption characteristics.

The thiazole heterocycle typically exhibits absorption maxima in the range of 240-280 nanometers, corresponding to π→π* electronic transitions within the aromatic system . The methylthiazole substituent on the benzyl ring would be expected to show characteristic absorption bands associated with the extended conjugated system. The compound's appearance as a white to yellow solid suggests minimal visible light absorption, with the slight coloration possibly arising from minor impurities or partial oxidation products [3].

Infrared Spectroscopic Profile

Infrared spectroscopy provides valuable structural information for (S,R,S)-AHPC-C2-NH2 (dihydrochloride) through characteristic vibrational frequencies of its functional groups. While specific infrared data is not reported in the current literature, the expected spectroscopic profile can be predicted based on the molecule's functional group composition.

Key infrared absorption bands would include:

- Amide carbonyl stretching vibrations (1640-1680 cm⁻¹)

- Primary amine N-H stretching (3300-3500 cm⁻¹)

- Aromatic C-H stretching (3000-3100 cm⁻¹)

- Aliphatic C-H stretching (2800-3000 cm⁻¹)

- Thiazole ring vibrations (1400-1600 cm⁻¹)

The presence of the dihydrochloride salt would manifest as broadened N-H stretching bands due to hydrogen bonding interactions with chloride counterions. Amide functionalities would display characteristic carbonyl stretching frequencies, with potential splitting or shifting depending on the specific conformational arrangement and intermolecular interactions .

Nuclear Magnetic Resonance Signatures

Nuclear magnetic resonance spectroscopy represents the primary analytical method for structural confirmation of (S,R,S)-AHPC-C2-NH2 (dihydrochloride). While complete spectroscopic assignments are not provided in the available literature, the compound's complex structure would generate a rich NMR spectrum with multiple distinct resonances.

Proton NMR characteristics would include:

- Thiazole aromatic protons (δ 7-8 ppm)

- Benzyl aromatic protons (δ 7-8 ppm)

- Pyrrolidine ring protons (δ 2-4 ppm)

- Methyl groups (δ 1-2 ppm)

- Primary amine protons (δ 1-3 ppm, exchangeable)

Carbon-13 NMR would provide information about the carbonyl carbons (δ 170-180 ppm), aromatic carbons (δ 120-140 ppm), and aliphatic carbons (δ 20-80 ppm). The stereochemical configuration (S,R,S) would be confirmed through coupling patterns and chemical shift analysis of the chiral centers [3].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak for (S,R,S)-AHPC-C2-NH2 (dihydrochloride) would appear at m/z 574.56, corresponding to the intact dihydrochloride salt [3].

Expected fragmentation patterns would include:

- Loss of HCl units (m/z 538, 502)

- Cleavage of amide bonds

- Loss of the terminal amine chain

- Thiazole ring fragmentation

- Formation of characteristic pyrrolidine fragments

The fragmentation behavior would be influenced by the protonation state and could vary depending on the ionization method employed (electrospray ionization versus electron impact). The presence of multiple nitrogen atoms provides several potential protonation sites, resulting in complex fragmentation patterns that require careful interpretation for structural confirmation [13] [14].